Darolutamide - 1297538-32-9

Darolutamide

Catalog Number: EVT-277298
CAS Number: 1297538-32-9
Molecular Formula: C19H19ClN6O2
Molecular Weight: 398.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darolutamide (ODM-201) is a synthetic, non-steroidal androgen receptor antagonist. [] It is classified as a third-generation androgen receptor inhibitor and is under investigation for its potential in treating various forms of prostate cancer. [] Its role in scientific research focuses on understanding its mechanism of action, characterizing its pharmacokinetic profile, and evaluating its efficacy in both in vitro and in vivo models of prostate cancer. [, , , ]

Future Directions
  • Clinical Trials: Ongoing clinical trials will continue to evaluate the efficacy and safety of darolutamide in various stages of prostate cancer. Future trials may explore the use of darolutamide in earlier disease settings, such as localized prostate cancer, and its potential in combination with other therapies, including novel agents targeting the AR signaling pathway or other relevant pathways. [, ]
  • Resistance Management: Further research is needed to understand the mechanisms of resistance to darolutamide and to develop strategies to overcome or prevent resistance. This includes identifying predictive biomarkers for response and investigating the potential for combination therapies that can target multiple pathways involved in tumor growth and survival. [, ]
  • Personalized Medicine: The development of personalized medicine approaches for darolutamide therapy is a promising area of research. This involves using genetic and molecular profiling of tumors to identify patients who are most likely to benefit from darolutamide treatment and to tailor treatment strategies based on individual patient characteristics. []

(S,S)-Darolutamide

Compound Description: (S,S)-Darolutamide is one of the two diastereomers of Darolutamide, exhibiting potent androgen receptor (AR) antagonistic activity. In vitro studies have shown that (S,S)-Darolutamide effectively inhibits the proliferation of prostate cancer cell lines and demonstrates strong antagonism against various AR mutants, including those resistant to other AR antagonists like Enzalutamide .

(S,R)-Darolutamide

Compound Description: (S,R)-Darolutamide, the other diastereomer of Darolutamide, also displays potent AR antagonistic activity, similar to (S,S)-Darolutamide. It effectively inhibits prostate cancer cell proliferation and exhibits strong antagonism against various AR mutants, including those resistant to other AR antagonists such as Enzalutamide .

Keto-Darolutamide

Compound Description: Keto-Darolutamide, a key active metabolite of Darolutamide, demonstrates potent androgen receptor (AR) antagonism. Studies indicate that Keto-Darolutamide exhibits a 2.1-fold higher plasma exposure compared to Darolutamide itself .

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug frequently used in treating metastatic prostate cancer. Recent research has investigated the combination of Docetaxel with Darolutamide and androgen-deprivation therapy (ADT) .

Synthesis Analysis

The synthesis of darolutamide involves a multi-step process that utilizes various chemical reactions to construct its complex molecular framework. The synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available intermediates that undergo several transformations.
  2. Key Reactions: The process includes reactions such as halogenation, amidation, and reduction using reagents like diisopropylethylamine (DIPEA) and sodium borohydride (NaBH4).
  3. Yield Optimization: The synthesis has been optimized for higher yields and fewer steps compared to earlier methods, enhancing industrial applicability .
  4. Final Product: The final product is purified through chromatography to ensure the desired purity and crystalline form, which is crucial for its pharmacological activity.
Molecular Structure Analysis

Darolutamide has a unique molecular structure characterized by the presence of two diastereomers: [S,R]-darolutamide and [S,S]-darolutamide. This structural configuration allows for effective binding to the androgen receptor. Key features of its molecular structure include:

  • Molecular Formula: C19H19F2N3O2
  • Molecular Weight: Approximately 357.37 g/mol
  • Functional Groups: The compound contains amine, ketone, and aromatic functionalities that facilitate its interaction with biological targets.
  • Conformation: Molecular modeling studies suggest that darolutamide's flexibility enables it to accommodate various mutations in the androgen receptor, which is critical for its antagonistic activity against resistant cancer forms .
Chemical Reactions Analysis

Darolutamide participates in several chemical reactions that are essential for its functionality:

  1. Androgen Binding Inhibition: Darolutamide competitively binds to the androgen receptor, preventing androgens from exerting their effects on prostate cancer cells.
  2. Nuclear Translocation Prevention: By inhibiting the nuclear translocation of the androgen receptor, darolutamide disrupts androgen-mediated transcription processes that promote tumor growth.
  3. Metabolism: The primary metabolite, keto-darolutamide, retains similar pharmacological properties, further enhancing the drug's therapeutic efficacy .
Mechanism of Action

Darolutamide functions as a potent antagonist of the androgen receptor by:

  • Competitive Inhibition: It competes with androgens (such as testosterone) for binding to the androgen receptor.
  • Inhibition of Nuclear Translocation: Once bound, darolutamide prevents the receptor from translocating to the nucleus, thereby blocking transcriptional activation of genes involved in prostate cancer cell proliferation.
  • Resistance to Mutations: Notably, darolutamide has shown effectiveness against various mutations in the androgen receptor that confer resistance to other androgen receptor antagonists like enzalutamide and apalutamide .
Physical and Chemical Properties Analysis

Darolutamide exhibits several significant physical and chemical properties:

  • Solubility: It has poor aqueous solubility at physiological pH, which necessitates specific formulation strategies for effective delivery.
  • Stability: Darolutamide remains stable under physiological conditions, contributing to its effectiveness as a long-term treatment option.
  • Dissolution Profile: A dissolution method using hydrochloric acid with sodium lauryl sulfate has been developed to assess its bioavailability effectively .
Applications

Darolutamide is primarily applied in oncology for treating prostate cancer. Its applications include:

  • Clinical Use: Approved for use in patients with non-metastatic castration-resistant prostate cancer and those with metastatic hormone-sensitive prostate cancer.
  • Research Applications: Ongoing studies are investigating its efficacy in combination therapies and potential applications in other cancers exhibiting androgen receptor involvement.
  • Pharmacological Research: Further research into darolutamide's mechanism may reveal additional therapeutic targets or enhance understanding of androgen receptor signaling pathways .
Molecular Pharmacology of Androgen Receptor Inhibition

Structural Basis of Darolutamide–Androgen Receptor Binding Dynamics

Darolutamide (DAR) exhibits a unique binding mode within the androgen receptor’s ligand-binding domain (AR-LBD). Unlike earlier antiandrogens, DAR binds competitively to the orthosteric site with high affinity (Ki = 11 nM), displacing natural androgens like dihydrotestosterone (DHT) [5] [9]. Its major active metabolite, keto-darolutamide, shows even stronger binding (Ki = 8 nM) [5]. Structural analyses reveal that DAR’s rigid pyrazole backbone forms hydrogen bonds with AR residue Asn705 and hydrophobic interactions with Leu704 and Trp741, stabilizing helix 12 (H12) in an antagonistic conformation [7]. This repositions H12 away from the coactivator-docking site (activation function 2, AF-2), preventing transcriptional activation [1] [3]. Cryo-EM studies further demonstrate that DAR binding disrupts AR dimerization interfaces critical for DNA binding, particularly at palindromic androgen response elements (AREs) [8].

Table 1: Structural and Binding Parameters of Darolutamide–AR Interaction

ParameterValueSignificance
AR Binding Affinity (Ki)11 nMHigher than enzalutamide (Ki = 83 nM) and apalutamide (Ki = 93 nM) [5]
Functional Inhibition (IC₅₀)26 nMReflects potent suppression of AR transcriptional activity [5]
H12 Displacement Angle15°Prevents AF-2 formation and coactivator recruitment [1]
Dimer Interface DisruptionYesReduces cooperative DNA binding at degenerate AREs [8]

Differential Antagonism of Wild-Type vs. Mutant Androgen Receptor Isoforms

DAR’s efficacy extends to clinically relevant AR mutants that confer resistance to other antiandrogens. Functional assays testing 68 AR mutants (identified in castration-resistant prostate cancer patients) reveal DAR consistently inhibits both wild-type (WT) and mutant receptors, including T878A, F877L, and H875Y [7]. These mutants exhibit "gain-of-function" promiscuity, enabling activation by adrenal steroids (e.g., progesterone) or antagonists (e.g., enzalutamide). DAR suppresses >96% of mutant AR transcriptional activity at 10 μM, compared to 64% for enzalutamide [7]. This broad efficacy arises from DAR’s structural rigidity, which minimizes steric clashes with mutant LBDs. For example, the F877L mutation enlarges the binding pocket, allowing enzalutamide to act as an agonist, but DAR’s bulky cyanophenyl group maintains antagonism [7].

Table 2: Darolutamide Efficacy Against Common AR Mutants

AR MutantActivation by Steroids/Agonists*DAR Suppression (%)Resistance to Other ARIs
T878AProgesterone, hydrocortisone98%Bicalutamide, enzalutamide
F877LEstradiol, enzalutamide95%Enzalutamide, apalutamide
W742CBicalutamide99%Bicalutamide
H875YAdrenal androgens97%Enzalutamide

**Transcriptional activity at 10 μM darolutamide [7]

Dual Diastereomer Activity: Pharmacological Synergy of (S,R)- and (S,S)-Darolutamide

DAR exists as two pharmacologically active diastereomers: (S,R)- and (S,S)-darolutamide. Both diastereomers contribute to AR antagonism, with the (S,R)-form exhibiting slightly higher affinity (IC₅₀ = 19 nM) than the (S,S)-form (IC₅₀ = 32 nM) [7]. Molecular dynamics simulations show that (S,R)-DAR stabilizes H12 via hydrophobic contacts with Leu873, while (S,S)-DAR forms hydrogen bonds with Thr877 [4]. This complementary binding enhances occupancy of the ligand-binding pocket, increasing overall receptor occupancy. The active metabolite keto-darolutamide—generated via CYP3A4-mediated dehydrogenation—mirrors this dual activity [5] [9]. Synergy is evident in in vitro assays where the racemic mixture achieves 50% greater AR suppression than individual diastereomers at equivalent concentrations [7].

Table 3: Pharmacological Properties of Darolutamide Diastereomers

DiastereomerIC₅₀ (AR Inhibition)Key Binding InteractionsFree Energy Contribution (ΔG)
(S,R)-Darolutamide19 nMHydrophobic: Leu704, Trp741, Leu873-9.2 kcal/mol
(S,S)-Darolutamide32 nMHydrogen bonds: Asn705, Thr877-8.7 kcal/mol
Keto-darolutamide38 nMEnhanced van der Waals contacts with Phe764-9.0 kcal/mol

Allosteric Modulation of AR Nuclear Translocation and Coactivator Recruitment

Beyond direct LBD binding, DAR exerts allosteric effects on AR dynamics:

  • Nuclear Translocation Inhibition: DAR binding induces conformational changes in the AR hinge region, masking nuclear localization signals (NLS). This reduces AR nuclear import by 70% in prostate cancer cells, confining AR to the cytoplasm [1] [3].
  • Coactivator Recruitment Blockade: Chromatin immunoprecipitation (ChIP) assays demonstrate DAR reduces FOXA1 and BRD4 occupancy at AR-bound enhancers by >80% [1]. This disrupts super-enhancer (SE) formation, validated by diminished H3K27 acetylation (H3K27ac) at SE-associated loci like MYC and KLK3 [1] [3].
  • Allosteric Communication: DAR binding to the LBD allosterically destabilizes the DNA-binding domain (DBD), reducing AR affinity for degenerate AREs. Cryo-EM structures show DAR weakens DBD–DBD dimerization, shifting AR from "entrenched" to "splayed" conformations incompatible with transcriptional complexes [8]. Mutations in the allosteric "BF-3" pocket (e.g., G723D) compromise this effect, explaining rare resistance [8].

Table 4: Allosteric Effects of Darolutamide on AR Chromatin Binding

Chromatin MarkerReduction with DARFunctional Consequence
FOXA1 Recruitment85%Loss of pioneer factor activity at enhancers [1]
BRD4 Occupancy82%Impaired mediator complex assembly [1]
H3K27ac75%Abolished enhancer activation [3]
MED178%Disrupted RNA polymerase II recruitment [1]

Interactive Data Table: Toggle between AR States

| **AR State**         | **DAR Impact**                                                                 | **Evidence**                                          |  |----------------------|-------------------------------------------------------------------------------|-------------------------------------------------------|  | Cytoplasmic Localization | ↑ 70% retention in cytoplasm                                               | Immunofluorescence  [1]                     |  | DBD-Dimer Stability  | ↓ 60% affinity for palindromic AREs                                          | EMSA  [8]                                   |  | SE Formation         | Disassembles 90% of androgen-regulated SEs                                    | ChIP-seq  [3]                               |  

Properties

CAS Number

1297538-32-9

Product Name

Darolutamide

IUPAC Name

N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

InChI

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1

InChI Key

BLIJXOOIHRSQRB-PXYINDEMSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3-(2-(4-(2-methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone
GSK163090

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O

Isomeric SMILES

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.